3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a hexahydro-dibenzo-diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and naphthalene derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Combining the methoxybenzaldehyde with naphthalene derivatives under acidic or basic conditions.
Cyclization: Formation of the diazepinone ring through intramolecular cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Further hydrogenation of the diazepinone ring.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups like amines or thiols.
Scientific Research Applications
3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-naphthalen-1-yl-urea: Shares the methoxyphenyl and naphthyl groups but differs in the core structure.
4-methoxyphenyl-naphthalen-1-yl-amine: Similar functional groups but lacks the diazepinone ring.
Uniqueness
3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its hexahydro-dibenzo-diazepinone core, which imparts specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H26N2O2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-naphthalen-1-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H26N2O2/c1-34-22-15-13-19(14-16-22)21-17-27-29(28(33)18-21)30(32-26-12-5-4-11-25(26)31-27)24-10-6-8-20-7-2-3-9-23(20)24/h2-16,21,30-32H,17-18H2,1H3 |
InChI Key |
IBSKXRMGHUTOPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC6=CC=CC=C65)C(=O)C2 |
Origin of Product |
United States |
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